

Application Notes and Protocols for Sonogashira Coupling Reactions of Methyl 2- ethynylbenzoate

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Compound of Interest

Compound Name: **Methyl 2-ethynylbenzoate**

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This document provides detailed application notes and experimental protocols for the Sonogashira coupling of **Methyl 2-ethynylbenzoate** with various aryl halides. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules and conjugated systems.

Overview of the Sonogashira Coupling

The Sonogashira coupling reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to facilitate the cross-coupling of a terminal alkyne with an sp²-hybridized carbon of an aryl or vinyl halide. The reaction proceeds under relatively mild conditions and tolerates a wide variety of functional groups, making it a highly valuable transformation in organic synthesis. Both traditional copper-cocatalyzed and more modern copper-free protocols have been developed to address specific substrate requirements and to avoid potential issues such as alkyne homocoupling.

Data Presentation: Sonogashira Coupling of Methyl 2-ethynylbenzoate

The following table summarizes various reported reaction conditions for the Sonogashira coupling involving **Methyl 2-ethynylbenzoate** and related compounds. This data allows for easy comparison of different catalytic systems and reaction parameters.

| Aryl Halide | Alkyn e | Pd Catalyst (mol %) | Cu(I) Co-catalyst (mol %) | Base | Solve nt | Temperatur e (°C) | Time (h) | Yield (%) | Refer ence |
|-------------------------------|---------------------------|--|---------------------------|---------------------|------------------|-------------------|----------|-----------|------------|
| 2- Iodotoluene | 2- ethynylbenzoate | Pd(OAc) ₂ (5) | CuI (10) | Et ₂ NH | DMF | RT | - | 79 | [1] |
| 1- Iodo-4-nitrobenzene | 2- ethynylbenzoate | Pd(PPh ₃) ₄ (5) | CuI (15) | DIPA | DMF | RT | - | - | [2] |
| Methyl 2-iodo-3-nitrobenzoate | Phenyl acetyl ene | (Ph ₃ P) ₂ PdCl ₂ | - | iPr ₂ NH | THF | - | - | - | [3] |
| Aryl Halides | Ethyne trimethylsilsilane | Pd(PPh ₃) ₄ Cl ₂ (1) | CuI (2) | NEt ₃ | NEt ₃ | Reflux | - | - | [4] |
| 2- Iodo-3-nitrobenzoic acid | Arylethynyl | - | Cu(I) | - | - | - | - | - | [3] |
| Diiodide 2 | TMS-protect | Pd(PPh ₃) ₄ (5) | CuI (15) or KF | DIPA or KF | DMF | - | - | - | [2] |

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Experimental Protocols

This section provides detailed methodologies for key experiments involving the Sonogashira coupling of **Methyl 2-ethynylbenzoate**.

Protocol 1: Copper-Co-catalyzed Sonogashira Coupling of Methyl 2-ethynylbenzoate with 2-Iodotoluene

This protocol is adapted from the synthesis of 2-carbomethoxy-2'-methyltolane.[\[1\]](#)

Materials:

- **Methyl 2-ethynylbenzoate**
- 2-Iodotoluene
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Copper(I) iodide (CuI)
- Diethylamine (Et_2NH)
- Dimethylformamide (DMF), anhydrous
- Schlenk flask or sealed tube
- Magnetic stirrer and heating plate
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **Methyl 2-ethynylbenzoate** (1.0 eq.), 2-iodotoluene (1.1 eq.), palladium(II) acetate (0.05 eq.), and copper(I) iodide (0.10 eq.).

- Add anhydrous DMF as the solvent, followed by diethylamine (2-5 eq.) as the base.
- Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-carbomethoxy-2'-methyltolane (79% yield).[\[1\]](#)

Protocol 2: General Procedure for Sonogashira-Hagihara Coupling

This general procedure can be adapted for the coupling of various aryl halides with **Methyl 2-ethynylbenzoate**.[\[4\]](#)

Materials:

- Aryl halide (e.g., bromobenzene, iodobenzene)
- **Methyl 2-ethynylbenzoate**
- Bis(triphenylphosphine)palladium(II) dichloride ($Pd(PPh_3)_2Cl_2$)
- Copper(I) iodide (CuI)
- Triethylamine (NEt_3), dry

- Schlenk flask
- Magnetic stirrer and heating plate with reflux condenser
- Inert atmosphere (Nitrogen)

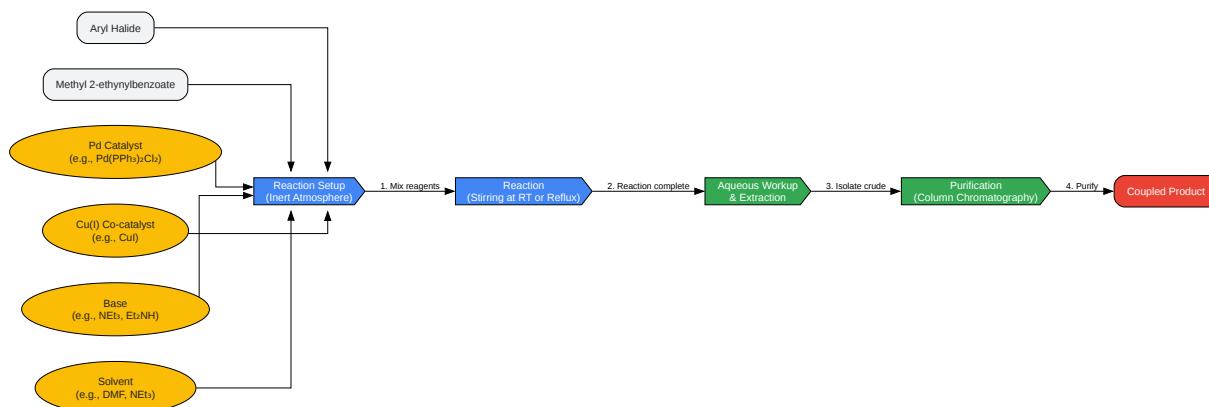
Procedure:

- Set up a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
- In the flask, suspend the aryl halide (5 mmol), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (1 mol %), and CuI (2 mol %) in 7 mL of dry triethylamine with stirring.
- In a separate flask, dissolve **Methyl 2-ethynylbenzoate** (1.05 eq.) in a minimal amount of dry triethylamine.
- Add the solution of **Methyl 2-ethynylbenzoate** dropwise to the reaction mixture at ambient temperature.
- Stir the resulting solution at reflux temperature until complete conversion is observed by TLC.
- After completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to isolate the desired product.

Visualizations

Experimental Workflow for Sonogashira Coupling

The following diagram illustrates a generalized workflow for the Sonogashira coupling of **Methyl 2-ethynylbenzoate**.

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